acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol
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Overview
Description
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is a compound that combines the properties of acetic acid and a chlorinated dioxepin derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the chlorinated moiety, potentially leading to the formation of less reactive compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol involves its interaction with specific molecular targets and pathways. The chlorine atom and the dioxepin ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol: This compound lacks the acetic acid moiety but shares the dioxepin structure.
Acetic acid derivatives: Compounds like acetic acid;3,5-dihydro-2H-1,4-dioxepin-5-ol, which lack the chlorine atom, can be compared to highlight the effects of chlorination.
Uniqueness
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is unique due to the presence of both the acetic acid and chlorinated dioxepin moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61207-77-0 |
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Molecular Formula |
C7H11ClO5 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol |
InChI |
InChI=1S/C5H7ClO3.C2H4O2/c6-4-3-8-1-2-9-5(4)7;1-2(3)4/h3,5,7H,1-2H2;1H3,(H,3,4) |
InChI Key |
BUCMQZLLOTWTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(C(=CO1)Cl)O |
Origin of Product |
United States |
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